CDK9-IN-31 (dimaleate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDK9-IN-31 (dimaleate) is a potent inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription and cell cycle progression. This compound has shown significant potential in inhibiting cancer cell growth and is being explored for its therapeutic applications in oncology .
Preparation Methods
The synthesis of CDK9-IN-31 (dimaleate) involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic routes typically involve the use of specific reagents and catalysts under controlled reaction conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
CDK9-IN-31 (dimaleate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CDK9-IN-31 (dimaleate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of CDK9 in transcriptional regulation. In biology, it helps in understanding the molecular mechanisms of cell cycle control and transcription. In medicine, it is being explored as a potential therapeutic agent for cancer treatment, particularly in cancers where CDK9 plays a crucial role. In industry, it may be used in the development of new drugs targeting CDK9 .
Mechanism of Action
The mechanism of action of CDK9-IN-31 (dimaleate) involves the inhibition of CDK9 activity, which leads to the suppression of transcriptional elongation. CDK9 forms a complex with cyclin T1 to form the positive transcription elongation factor b (P-TEFb), which phosphorylates the RNA polymerase II C-terminal domain. Inhibition of CDK9 by CDK9-IN-31 (dimaleate) prevents this phosphorylation, leading to reduced transcription of genes involved in cell cycle progression and survival .
Comparison with Similar Compounds
CDK9-IN-31 (dimaleate) is unique in its high specificity and potency against CDK9 compared to other CDK inhibitors. Similar compounds include MC180295, which also targets CDK9 but may have different binding affinities and selectivity profiles. Other CDK inhibitors, such as flavopiridol, target multiple CDKs and may have broader effects on the cell cycle .
Properties
Molecular Formula |
C32H41ClN6O10S |
---|---|
Molecular Weight |
737.2 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;4-[[[4-[5-chloro-2-[[4-[[(2R)-1-hydroxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C24H33ClN6O2S.2C4H4O4/c1-16(12-32)29-17-2-4-18(5-3-17)30-22-10-19(20(25)11-27-22)21-13-34-23(31-21)28-15-24(14-26)6-8-33-9-7-24;2*5-3(6)1-2-4(7)8/h10-11,13,16-18,29,32H,2-9,12,15H2,1H3,(H,27,30)(H,28,31);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/t16-,17?,18?;;/m1../s1 |
InChI Key |
ORMGIHAJXDBYTA-NCNYZWTASA-N |
Isomeric SMILES |
C[C@@H](NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl)CO.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CO)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.